molecular formula C4H4F3N B13579995 1,1,1-Trifluoro-3-isocyanopropane

1,1,1-Trifluoro-3-isocyanopropane

Cat. No.: B13579995
M. Wt: 123.08 g/mol
InChI Key: FSRQSFQXULPTIC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-isocyanopropane is a chemical compound of interest in advanced synthetic and materials chemistry. The molecule features an isocyano group (-N⁺≡C⁻) at one terminus and a strongly electron-withdrawing trifluoromethyl group (-CF₃) at the other. This unique electronic structure makes it a valuable building block. The isocyano group is a versatile ligand in coordination chemistry, forming complexes with various metal centers, and is a key reactant in multi-component reactions, such as the Ugi reaction, which is powerful for generating molecular diversity in drug discovery and the synthesis of peptidomimetics . The presence of the -CF₃ group, known for its high electronegativity and lipophilicity, can significantly alter the metabolic stability, bioavailability, and binding properties of resulting molecules. This combination of features makes this compound a potentially useful reagent for developing pharmaceuticals, agrochemicals, and novel functional materials. Specific physical and chemical data, such as boiling point, density, and CAS Registry Number, were not located for this compound. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4F3N

Molecular Weight

123.08 g/mol

IUPAC Name

1,1,1-trifluoro-3-isocyanopropane

InChI

InChI=1S/C4H4F3N/c1-8-3-2-4(5,6)7/h2-3H2

InChI Key

FSRQSFQXULPTIC-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1,1,1 Trifluoro 3 Isocyanopropane

Established Classical Routes to Trifluoromethylated Isocyanides

Traditional methods for the synthesis of isocyanides, including those bearing a trifluoromethyl group, have been well-documented and primarily involve the dehydration of precursor formamides and the transformation of halogenated compounds.

Dehydration of Precursor Formamides

The dehydration of N-substituted formamides is a cornerstone of isocyanide synthesis. For 1,1,1-Trifluoro-3-isocyanopropane, the precursor would be N-(3,3,3-trifluoropropyl)formamide. This transformation is typically achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being common choices, often in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine to neutralize the acidic byproducts. nih.govchemistrysteps.com

The general reaction involves the activation of the formamide (B127407) oxygen by the dehydrating agent, followed by elimination of water to form the isocyanide. A simple and efficient protocol involves the dropwise addition of phosphorus oxychloride to a solution of the N-substituted formamide in a suitable solvent, such as dichloromethane (B109758), in the presence of triethylamine at low temperatures (e.g., 0 °C). nih.gov The reaction is typically rapid, often completing within minutes. nih.gov

Dehydrating AgentBaseSolventTemperatureTypical Reaction TimeTypical Yield (%)
POCl₃TriethylamineDichloromethane0 °C< 15 min>90
SOCl₂PyridineTolueneReflux1-3 h70-85
Triphenylphosphine/IodineTriethylamineDichloromethaneRoom Temp1 h78-90 organic-chemistry.org

This is an interactive data table. The data presented are representative for the dehydration of N-substituted formamides to isocyanides and can be considered indicative for the synthesis of this compound from its corresponding formamide.

Transformations from Halogenated Propane (B168953) Derivatives (e.g., 1,1,1-Trifluoro-3-iodopropane)

Another classical approach to isocyanide synthesis is the reaction of an alkyl halide with a cyanide salt. In the case of this compound, a suitable precursor is 1,1,1-Trifluoro-3-iodopropane. The choice of the cyanide salt is crucial in determining the major product. While alkali metal cyanides like potassium cyanide (KCN) predominantly yield nitriles (R-CN), heavy metal cyanides, particularly silver cyanide (AgCN), favor the formation of isocyanides (R-NC). doubtnut.com

This difference in reactivity is attributed to the nature of the metal-cyanide bond. In ionic cyanides like KCN, the cyanide ion acts as an ambident nucleophile with the negative charge primarily on the carbon atom, leading to attack at the carbon and formation of a nitrile. In contrast, the silver-cyanide bond in AgCN has a more covalent character, making the nitrogen atom's lone pair more available for nucleophilic attack on the alkyl halide, resulting in the isocyanide as the major product. doubtnut.com

Alkyl Halide PrecursorCyanide SaltSolventTemperatureProduct
1,1,1-Trifluoro-3-iodopropaneAgCNEthanol/WaterRefluxThis compound
1,1,1-Trifluoro-3-bromopropaneAgCNAcetonitrileRefluxThis compound

This is an interactive data table illustrating the transformation of halogenated propane derivatives. The conditions are based on established principles of isocyanide synthesis from alkyl halides.

Alternative Conversion Strategies for Isocyanide Formation

Beyond the two primary methods, other strategies for isocyanide formation exist, though they may be less commonly employed for simple aliphatic isocyanides. The Hofmann carbylamine reaction, which involves the reaction of a primary amine with chloroform and a strong base, is a classic method for isocyanide synthesis. However, its application can be limited by the harsh reaction conditions and the use of toxic reagents.

Emerging and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards developing more efficient, sustainable, and safer methods for chemical synthesis. This trend has also impacted the production of isocyanides, with a focus on catalytic systems and continuous manufacturing techniques.

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry has emerged as a powerful tool for the synthesis of isocyanides, offering several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. rsc.orgresearchgate.net The synthesis of isocyanides from formamides is well-suited for flow chemistry. rsc.orgresearchgate.net

A typical flow setup involves pumping a solution of the formamide and a base (e.g., triethylamine) and a solution of the dehydrating agent (e.g., POCl₃) through separate channels to a mixing point, followed by passage through a heated or cooled reactor coil. rsc.org The short residence times required for the reaction, often on the order of minutes, make this an attractive approach for on-demand generation of isocyanides, which can be odorous and are often used immediately in subsequent reactions. rsc.org

ParameterTypical Value/Description
Reactor TypeCoiled Tubing (e.g., PFA)
Pumping SystemSyringe pumps or HPLC pumps
MixingT-mixer or static mixer
Residence Time5 - 20 minutes
Temperature0 - 80 °C
ThroughputDependent on reactor volume and flow rate

This is an interactive data table summarizing typical parameters for the flow chemistry synthesis of isocyanides from formamides.

The use of flow chemistry can mitigate the risks associated with handling toxic and foul-smelling isocyanides by generating them in a closed system and immediately consuming them in a subsequent reaction step, a concept known as "just-in-time" synthesis. rsc.org

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is crucial for developing sustainable synthetic routes. In the context of this compound synthesis, this primarily involves the final dehydration step of the precursor, N-(3,3,3-trifluoropropyl)formamide. Traditional methods often employ reagents like phosphorus oxychloride (POCl₃) or phosgene derivatives, which are effective but pose significant toxicity and waste disposal challenges. rsc.orgrsc.org

Modern approaches prioritize reagents that are less hazardous, reduce waste, and simplify reaction protocols. yale.edunih.govacs.org A key metric for evaluating the sustainability of a chemical process is the Environmental Factor (E-Factor), which is the ratio of the mass of waste generated to the mass of the desired product. researchgate.net A lower E-Factor signifies a greener process.

Research into the synthesis of aliphatic isocyanides has identified p-toluenesulfonyl chloride (p-TsCl) as a superior reagent in many cases. rsc.orgresearchgate.netsemanticscholar.org Compared to POCl₃, p-TsCl is less toxic, cheaper, and leads to a significantly reduced E-Factor. rsc.orgresearchgate.net The reaction typically involves the dehydration of the formamide using p-TsCl in the presence of a base like pyridine. nih.gov Furthermore, the use of more sustainable solvents, such as dimethyl carbonate (DMC) as an alternative to hazardous chlorinated solvents like dichloromethane (DCM), further enhances the green credentials of the synthesis. semanticscholar.org

Comparison of Dehydration Reagents for Aliphatic Isocyanide Synthesis
Dehydration ReagentTypical Base/SolventKey AdvantagesReported E-FactorYields
Phosphorus oxychloride (POCl₃)Pyridine / Dichloromethane (DCM)Effective for various motifsHigh (e.g., >100)Variable
p-Toluenesulfonyl chloride (p-TsCl)Pyridine / Dimethyl Carbonate (DMC)Lower toxicity, reduced waste, cheaper reagentLow (as low as 6.45)Up to 98%
Triphenylphosphine (PPh₃) / Iodine-Alternative to POCl₃IntermediateGood (up to 90%)

This table provides a comparative overview of different reagents used in the dehydration of N-formamides to produce isocyanides, highlighting the green chemistry benefits of using p-TsCl. Data compiled from multiple sources. rsc.orgsemanticscholar.org

Methodological Advancements in Precursor Synthesis Relevant to this compound (e.g., α-trifluoromethylated methyl isocyanides)

The synthesis of this compound is critically dependent on the availability of its key precursor, 3,3,3-trifluoropropylamine or a derivative. nbinno.comnih.gov This amine is typically prepared from 3-bromo-1,1,1-trifluoropropane. Therefore, methodological advancements in the synthesis of this halogenated precursor are highly relevant.

Historically, the addition of hydrogen halides like hydrogen bromide (HBr) to 3,3,3-trifluoropropene was known to be difficult due to the strong electron-withdrawing effect of the trifluoromethyl group. google.comepo.org Early methods required harsh conditions, such as the use of ultraviolet light or strong Lewis acid catalysts like aluminum tribromide. google.comepo.org

A significant methodological advancement is the development of a process that utilizes an activated carbon catalyst for the reaction between 3,3,3-trifluoropropene and HBr. google.com This method proceeds at elevated temperatures and offers unexpectedly high conversion, yield, and selectivity for the desired 3-bromo-1,1,1-trifluoropropane product, avoiding the need for UV irradiation or corrosive Lewis acids. google.comepo.org

Reaction Conditions for the Synthesis of 3-bromo-1,1,1-trifluoropropane
MethodCatalyst/ConditionsStarting MaterialSelectivity for ProductKey Advancement
Traditional MethodUV light or AlBr₃3,3,3-trifluoropropeneVariableInitial route, but harsh conditions
Advanced MethodActivated Carbon / 150-800 °C3,3,3-trifluoropropeneUp to 98%Avoids UV/Lewis acids, high selectivity and conversion

This table summarizes and compares traditional and advanced methods for synthesizing the key precursor 3-bromo-1,1,1-trifluoropropane. Data sourced from patent literature. google.comepo.org

While this compound is not an α-trifluoromethylated isocyanide, advancements in the synthesis of this latter class of compounds are noteworthy. Recent progress includes the use of visible-light photoredox catalysis to achieve the trifluoromethylation of isocyanides. rsc.orgresearchgate.net These methods often use a trifluoromethyl source, such as sodium triflinate (Langlois' reagent), in combination with a photosensitizer. researchgate.net This approach allows for the formation of a C-CF₃ bond under mild conditions and represents a modern, green-compatible strategy for synthesizing various trifluoromethylated isocyanide derivatives. rsc.orgresearchgate.net

Reactivity and Mechanistic Investigations of 1,1,1 Trifluoro 3 Isocyanopropane

Fundamental Reactivity Patterns of Isocyanide Functional Groups

The isocyanide functional group (–N≡C) is a versatile and unique moiety in organic synthesis, primarily due to the dual electronic character of the isocyanide carbon. It exhibits both nucleophilic and electrophilic properties at the same carbon atom, a feature that sets it apart from most other functional groups. acs.org This ambiphilic nature allows isocyanides to react with a wide array of reagents and participate in a diverse range of chemical transformations. researchgate.net

Key reactivity patterns include:

α-Addition: Isocyanides undergo α-addition, where both a cation (electrophile) and an anion (nucleophile) add to the same carbon atom. This process is central to the mechanism of many isocyanide-based multicomponent reactions. nih.gov

Nucleophilicity: The terminal carbon, despite being formally divalent, can act as a potent nucleophile, attacking electrophilic centers such as those in aldehydes, ketones, and imines. nih.govmdpi.com

Insertion Reactions: They readily insert into metal-carbon, metal-hydrogen, and other bonds, making them valuable in organometallic chemistry.

Cycloadditions: Isocyanides participate in various cycloaddition reactions, acting as a one-atom component in [4+1] cycloadditions or as a 2π component in other pericyclic processes.

Radical Reactions: The isocyano group can react with radical species, providing a pathway for the construction of nitrogen-containing molecules. rsc.org

This reactivity makes isocyanides indispensable reagents, especially in the context of multicomponent reactions (MCRs), which allow for the rapid assembly of complex, drug-like molecules in a single, atom-economical step. nih.govfrontiersin.org

Unique Reactivity Profile Conferred by the Trifluoromethyl Moiety

The presence of a 1,1,1-trifluoroethyl group at the 3-position significantly modulates the reactivity of the isocyanide. The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong inductive effect (-I effect) is transmitted through the three-carbon chain to the isocyanide terminus.

This electronic perturbation leads to several key changes in the molecule's reactivity profile compared to non-fluorinated analogues like butyl isocyanide:

Reduced Nucleophilicity: The electron-withdrawing CF3 group decreases the electron density on the isocyanide carbon. This reduction in electron density lowers its nucleophilicity, potentially slowing the rate of reactions initiated by nucleophilic attack, such as the initial step of the Ugi or Passerini reactions.

Enhanced Stability of Products: The incorporation of the CF3 group into the final products can enhance their metabolic stability and lipophilicity. rsc.org This is a highly desirable feature in medicinal chemistry for improving the pharmacokinetic properties of drug candidates. nih.gov

Modified Acidity: The inductive effect can influence the acidity of protons on carbons adjacent to the isocyano group, although this effect is less pronounced for the γ-protons in 1,1,1-trifluoro-3-isocyanopropane.

While the reduced nucleophilicity might be seen as a drawback, the unique properties imparted by the CF3 group make this compound a valuable building block for creating novel fluorinated compounds with potentially enhanced biological activity. nih.gov

Diverse Reaction Pathways and Mechanistic Studies

The combination of the isocyanide and trifluoromethyl groups enables this compound to participate in a wide range of synthetic transformations, leading to the formation of diverse and often complex heterocyclic and acyclic structures.

Cycloaddition reactions are powerful tools for ring formation. Isocyanides can participate as key components in these concerted or stepwise processes to build heterocyclic frameworks.

Silver catalysts are known to exhibit a remarkable capacity for activating isocyanides, enabling their participation in cycloaddition reactions with various partners. researchgate.net One prominent example is the silver-catalyzed [3+2] cycloaddition between an isocyanide and an alkyne to generate highly substituted pyrroles.

The proposed mechanism for such a reaction involves the coordination of the silver(I) catalyst to the isocyanide and the alkyne, activating them for subsequent reaction. While specific studies on this compound are not widely documented, its participation in a silver-catalyzed [3+2] cycloaddition with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can be postulated. The reaction would likely proceed through a cascade involving nucleophilic attack and cyclization to yield a pyrrole (B145914) bearing the 3,3,3-trifluoropropyl substituent. The electron-withdrawing nature of the CF3 group may influence the reaction kinetics but is not expected to inhibit the reaction, given the tolerance of such reactions to electronic variations.

Table 1: Postulated Silver-Catalyzed [3+2] Cycloaddition

Reactant 1Reactant 2CatalystPostulated Product
This compoundDimethyl acetylenedicarboxylate (DMAD)Ag₂OTetramethyl 1-(3,3,3-trifluoropropyl)-1H-pyrrole-2,3,4,5-tetracarboxylate

Beyond silver-catalyzed reactions, the isocyanide group can engage in other cycloaddition modes. 1,3-Dipolar cycloadditions are a class of [3+2] cycloadditions that are highly effective for synthesizing five-membered heterocycles. youtube.comyoutube.com In these reactions, an isocyanide can react with a 1,3-dipole.

A relevant example is the DBU-catalyzed diastereoselective 1,3-dipolar [3+2] cycloaddition of isatin (B1672199) ketimines derived from trifluoroethylamine with chalcones. rsc.org This demonstrates that a CF3 group on the nitrogen of an imine-derived azomethine ylide (a 1,3-dipole) is well-tolerated and can direct the stereochemical outcome of the reaction, leading to highly functionalized spirooxindoles. This suggests that this compound could be a viable precursor for generating similar trifluoromethylated 1,3-dipoles or could act as the dipolarophile in reactions with other dipoles like nitrones or azides to create novel trifluoromethyl-substituted heterocycles. nih.gov

Multicomponent reactions (MCRs), particularly isocyanide-based MCRs like the Ugi and Passerini reactions, are pillars of modern synthetic and medicinal chemistry due to their efficiency and convergence. acs.orgnih.gov These reactions are known to tolerate a vast range of functional groups.

The Passerini three-component reaction (P-3CR) combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov The Ugi four-component reaction (U-4CR) extends this by adding a primary amine, which first forms an imine with the carbonyl component, ultimately yielding an α-acylamino amide. nih.govmdpi.comnih.gov

Given the high functional group tolerance of these reactions, this compound is an excellent candidate for incorporation into MCRs to generate libraries of novel trifluoromethylated compounds. The use of fluorinated components in MCRs is established; for instance, trifluoromethyl ketones have been successfully employed in the Passerini reaction, and 2,2,2-trifluoroethanol (B45653) is a common solvent for the Ugi reaction, highlighting the compatibility of the CF3 group with the reaction intermediates. acs.orgencyclopedia.pub

When used in an Ugi reaction, this compound would react with the pre-formed iminium ion and the carboxylate to deliver a final product containing the N-(3,3,3-trifluoropropyl) moiety. This provides a direct and efficient route to complex peptide-like structures decorated with a trifluoromethyl group.

Table 2: Representative Products from Multicomponent Reactions Incorporating this compound

MCR TypeCarbonylAmineCarboxylic AcidRepresentative Product
Ugi-4CRBenzaldehydeBenzylamineAcetic Acid2-Acetamido-N-benzyl-2-phenyl-N-(3,3,3-trifluoropropyl)acetamide
Ugi-4CRCyclohexanoneAnilineBenzoic Acid1-(Benzoylamino)-N-phenyl-N-(3,3,3-trifluoropropyl)cyclohexane-1-carboxamide
Passerini-3CRIsobutyraldehyde-Benzoic Acid1-((3,3,3-Trifluoropropyl)amino)-2-methyl-1-oxopropan-2-yl benzoate

Nucleophilic and Electrophilic Activation Pathways

The reactivity of the isocyanide functional group is distinctly characterized by its dual nature, capable of acting as both a nucleophile and an electrophile at the terminal carbon atom. nih.govacs.org This ambiphilic character is central to its utility in a wide array of chemical transformations, particularly in multicomponent reactions (MCRs). nih.govacs.org In the case of this compound, this inherent reactivity is modulated by the electronic influence of the trifluoromethyl (CF₃) group.

The isocyanide carbon can act as a nucleophile, owing to the lone pair of electrons. However, it is also described as a carbenoid species, which allows it to undergo α-addition, a process where both a cation (electrophile) and an anion (nucleophile) add to the same carbon atom. researchgate.net This is the cornerstone of isocyanide-based multicomponent reactions (IMCRs). researchgate.net

The reaction pathway often begins with the activation of a carbonyl compound or an imine by an acid, which is then attacked by the nucleophilic isocyanide carbon. mdpi.com This forms a nitrilium ion intermediate, which is a potent electrophile. mdpi.comnih.gov The nitrilium ion is then trapped by a nucleophile, such as a carboxylate anion. nih.govmdpi.com The strong electron-withdrawing nature of the CF₃ group in this compound is expected to influence these steps. While it may decrease the nucleophilicity of the isocyanide carbon, it would significantly stabilize the subsequent anionic or electron-rich intermediates formed during the reaction sequence. The precise balance of these electronic effects dictates the kinetic and thermodynamic favorability of its activation pathways.

Radical Processes Involving this compound (e.g., Photoredox Trifluoromethylation)

Radical reactions involving isocyanides provide a powerful method for constructing complex molecules, and this compound is a key substrate for introducing the trifluoropropyl group via such pathways. The central event in these reactions is the addition of a radical species to the isocyanide carbon, which generates a key imidoyl radical intermediate. nih.govbeilstein-journals.org The fate of this intermediate is dependent on the reaction conditions and can include intramolecular cyclization, fragmentation, or further intermolecular reactions. nih.govbeilstein-journals.org

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals and initiating these processes. nih.gov In a typical photoredox cycle for trifluoromethylation, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a trifluoromethyl source, such as Togni's reagent or trifluoromethyl sulfones, to generate a trifluoromethyl radical (•CF₃). nih.govrsc.orgacs.org

This highly reactive •CF₃ radical can then add to the isocyanide carbon of a molecule like this compound. Alternatively, and more commonly in the literature, other isocyanides are used as radical acceptors in trifluoromethylation reactions. nih.govrsc.org For instance, the radical fluoroalkylation of various isocyanides has been achieved using fluorinated sulfones under photoredox conditions. nih.gov Similarly, the photoredox-mediated trifluoromethylation of ortho-vinylphenylisocyanides leads to the synthesis of 2-CF₃ substituted quinolines and indoles. rsc.org These reactions highlight the general reactivity pattern where the isocyanide acts as a radical acceptor. The resulting imidoyl radical can then undergo cyclization or other downstream reactions to yield the final product. beilstein-journals.orgresearchgate.net

Reaction Type Radical Source Isocyanide Type Key Intermediate Product Class Reference
Radical FluoroalkylationFluorinated SulfonesVariousImidoyl RadicalFluoroalkylated imines nih.gov
Trifluoromethylation-CyclizationTogni's Reagentortho-vinylphenylisocyanidesImidoyl Radical2-CF₃-quinolines/indoles rsc.org
Additive-Free Arylative TrifluoromethylationTrifluoromethyl Benzothiazole SulfonesEnamides (Isocyanide surrogates)EDA Complex, Radical AnionCF₃-heteroaryl amides acs.org
General Radical CyclizationVarious Radical Precursors2-IsocyanobiarylsImidoyl RadicalPhenanthridines beilstein-journals.orgresearchgate.net

Isocyanide Insertion Reactions

Isocyanide insertion reactions, particularly multicomponent reactions (MCRs) like the Passerini and Ugi reactions, represent a highly efficient strategy for molecular assembly, allowing the formation of multiple bonds in a single operation. acs.orgfrontiersin.org this compound serves as a valuable component in these reactions, enabling the direct incorporation of a trifluorinated alkyl chain into complex, often peptide-like, structures.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnih.gov The reaction is believed to proceed through a concerted, non-ionic mechanism in apolar solvents, involving a cyclic transition state. nih.gov In polar solvents, an ionic mechanism is proposed, where the isocyanide attacks a protonated carbonyl, forming a nitrilium ion that is subsequently trapped by the carboxylate. wikipedia.org

The Ugi four-component reaction (U-4CR) is even more powerful, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. nih.govencyclopedia.pub The mechanism typically begins with the formation of an imine from the amine and carbonyl component. nih.gov The isocyanide then adds to the imine (or the corresponding iminium ion) to form a highly reactive nitrilium intermediate. mdpi.comnih.gov This intermediate is intercepted by the carboxylate anion, followed by an intramolecular acyl transfer known as the Mumm rearrangement, to furnish the final dipeptide-like product. nih.govnih.gov

In both the Passerini and Ugi reactions, this compound would act as the isocyanide component, with its terminal carbon atom inserting into the molecular backbone being assembled. The nucleophilicity of the isocyanide can be an important factor, with more nucleophilic isocyanides sometimes providing higher yields. nih.gov

Metal-Mediated and Catalyzed Transformations

Isocyanides (R-N≡C) are versatile ligands in organometallic chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org They are generally classified as neutral, L-type ligands that are good σ-donors and variable π-acceptors. The properties of fluorinated alkyl isocyanides, such as this compound, are of significant interest due to the strong electron-withdrawing effects of the fluorine atoms.

Research on analogous fluorinated isocyanides provides critical insights. Notably, trifluoromethylisocyanide (B13736015) (CF₃NC) is an exception among isocyanides in that its coordination properties are very similar to those of carbon monoxide (CO), making it a strong π-acceptor ligand. wikipedia.org This strong π-acidity is due to the low energy of the π* orbitals of the C≡N bond, which are stabilized by the electron-withdrawing CF₃ group, allowing for effective π-backbonding from the metal center. This property is reflected in the infrared (IR) stretching frequencies (νC≡N) of their metal complexes. wikipedia.org

Complexes of related fluorinated isocyanides, such as 2,2,2-trifluoroethyl isocyanide, have been synthesized. researchgate.net For example, chromium complexes of the type (CO)₅Cr(CNCH₂R) (where R = CF₃ or C₇F₁₅) have been prepared and studied. researchgate.net Similarly, copper(I) and silver(I) complexes supported by fluorinated poly(pyridyl)borate ligands have been synthesized with isocyanide ligands like tert-butyl isocyanide. nsf.gov The coordination of this compound to a metal center would activate the isocyanide group toward further reactions, such as nucleophilic attack at the carbon atom or insertion into metal-carbon bonds to form iminoacyl intermediates. wikipedia.org

Ligand Type σ-Donating Ability π-Accepting Ability νC≡N in Complexes Key Characteristics Reference
Alkyl Isocyanides (e.g., t-BuNC)StrongWeakShifts to higher frequency vs. free ligandPrimarily σ-donor ligands. wikipedia.org
Aryl IsocyanidesModerateModerateVariableProperties influenced by aryl substituents. wikipedia.org
Trifluoromethylisocyanide (CF₃NC)WeakStrongShifts to lower frequency in electron-rich systemsCoordination properties are very similar to CO. wikipedia.org

Catalysts and additives play a crucial mechanistic role in transformations involving fluorinated compounds. In silver-catalyzed reactions, additives like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be essential for achieving high efficiency and selectivity. For instance, the synthesis of trifluoromethyl-substituted 1,3-dioxolanes from propargylic alcohols and trifluoromethyl ketones is achieved through a cooperative catalysis system involving a silver salt and DBU. rsc.org

The mechanistic role of DBU is multifaceted. It is a strong, non-nucleophilic base widely used to promote reactions by deprotonating substrates, thereby generating more reactive intermediates. However, DBU can also act as a nucleophilic catalyst itself. In the context of silver-catalyzed reactions, several roles for DBU can be envisioned:

Base: DBU can deprotonate a pro-nucleophile, increasing its reactivity toward an electrophilic intermediate generated by the silver catalyst.

Ligand: DBU could coordinate to the silver center, modulating its reactivity, solubility, or stability.

Co-catalyst: DBU may participate directly in the catalytic cycle, for example, by facilitating a key proton transfer step or regenerating the active catalyst.

In silver-catalyzed trifluoromethylations, the silver salt is proposed to activate the trifluoromethyl source or the substrate. researchgate.netnih.gov The reaction may proceed through high-valent silver intermediates, such as Ag(III), from which C-CF₃ bond formation occurs via reductive elimination. nih.gov The presence of a base like DBU can be critical in these cycles, potentially by facilitating the formation of a key silver acetylide or other organometallic intermediate, or by preventing side reactions like protodestannylation in cross-coupling reactions. rsc.orgnih.gov

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species formed during the reactions of this compound is fundamental to controlling reaction outcomes and designing new transformations. The elucidation of these intermediates and transition states often relies on a combination of spectroscopic methods, trapping experiments, and computational studies (e.g., Density Functional Theory, DFT).

In Radical Reactions: The primary intermediate is the imidoyl radical , formed by the addition of a radical to the isocyanide carbon. beilstein-journals.org This species is a key branching point. For example, in the cyclization of 2-isocyanobiaryls, the initially formed imidoyl radical attacks an adjacent aryl ring, leading to a stabilized cyclohexadienyl-type radical before aromatization. beilstein-journals.orgresearchgate.net The stability and subsequent reaction pathway of the imidoyl radical derived from this compound would be influenced by the trifluoropropyl group.

In Multicomponent Reactions: The nitrilium ion is a central, highly reactive intermediate in both Passerini and Ugi reactions. nih.govnih.gov In the Ugi reaction, it is formed from the addition of the isocyanide to an iminium ion. nih.gov This electrophilic species is then rapidly trapped by a nucleophile (the carboxylate). nih.gov The subsequent α-adduct then undergoes a Mumm rearrangement to give the final product. nih.gov The transition state for the Passerini reaction in apolar solvents is proposed to be a non-polar, cyclic structure involving the concerted interaction of all three components. nih.gov

In Metal-Mediated Transformations: When coordinated to a transition metal, the isocyanide itself becomes part of a key reactive intermediate—the metal-isocyanide complex . Further reaction can lead to other organometallic intermediates. For example, the insertion of an isocyanide into a metal-alkyl or metal-hydride bond generates an iminoacyl complex . wikipedia.org In catalytic cycles, such as copper- or silver-catalyzed trifluoromethylations, high-valent organometallic species like Cu(III) or Ag(III) complexes are proposed as key intermediates that undergo reductive elimination to form the desired C-CF₃ bond. researchgate.netnih.gov DFT calculations have been instrumental in mapping the energy profiles of these transformations and identifying the rate-determining transition states. researchgate.net

Spectroscopic Monitoring of Reaction Progress for Mechanistic Insight (e.g., in-situ NMR, IR)

The progress of isocyanate reactions is frequently monitored using spectroscopic methods such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mt.comnih.gov In-situ IR spectroscopy, particularly utilizing an attenuated total reflectance (ATR) sensor, is an effective method for tracking the concentration of the isocyanate (NCO) group, which has a characteristic absorption band. mt.com This allows for the continuous monitoring of reaction kinetics and the detection of intermediates under actual reaction conditions, without the need for offline sampling. mt.com For example, in the reaction of a diisocyanate with a polyol, in-situ FTIR spectroscopy can provide a detailed profile of the reaction from start to finish. mt.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the reactivity of isocyanates and optimizing reaction conditions. Such studies involve measuring the rate of reaction under varying conditions of temperature, concentration, and catalyst. For instance, the reaction kinetics of phenylisocyanate with various alcohols have been successfully monitored using both FTIR and Raman spectroscopy to determine activation energies and observe the effects of steric hindrance. acs.org

However, specific kinetic data, including reaction rate constants and activation parameters for reactions involving this compound, have not been found in the surveyed literature. The high electronegativity of the fluorine atoms in the trifluoromethyl group is expected to have a significant impact on the electrophilicity of the isocyanate carbon, thereby influencing its reaction rates with nucleophiles. Comparative kinetic studies with non-fluorinated analogues would be necessary to quantify this effect.

Isotopic Labeling Experiments for Mechanism Verification (e.g., ¹⁸O-labeling)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. researchgate.net In the context of isocyanate reactions, labeling with isotopes such as ¹⁸O can provide definitive evidence for proposed mechanistic pathways. nih.gov For example, in the hydrolysis of an isocyanate, ¹⁸O-labeling of water could be used to determine whether the oxygen atom in the resulting carbamic acid, and subsequently the amine and carbon dioxide, originates from the water molecule.

Despite the utility of this technique, there are no published reports of isotopic labeling experiments, such as ¹⁸O-labeling, being employed to verify the reaction mechanisms of this compound. Such studies would be invaluable for confirming the precise steps involved in its reactions, for instance, in its reaction with alcohols to form urethanes or with amines to form ureas.

Applications of 1,1,1 Trifluoro 3 Isocyanopropane in Complex Organic Synthesis

As a Building Block for Trifluoromethylated Scaffolds

The 3,3,3-trifluoropropyl group is a key structural motif in numerous pharmaceuticals and agrochemicals. The use of 1,1,1-Trifluoro-3-isocyanopropane provides a direct and efficient route to introduce this moiety. The isocyanide group's unique reactivity, capable of acting as both a nucleophile and an electrophile, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity makes it a powerful tool for the construction of complex scaffolds where the trifluoromethyl group can influence properties such as metabolic stability, lipophilicity, and binding affinity.

Construction of Trifluoromethylated Heterocyclic Systems

Heterocyclic compounds are ubiquitous in biologically active molecules. The incorporation of a trifluoromethyl group into these rings can significantly enhance their therapeutic potential. This compound serves as a key precursor for the synthesis of a variety of trifluoromethylated heterocycles.

Formation of Other Heterocyclic Architectures

The utility of this compound extends beyond the aforementioned nitrogenous heterocycles. The isocyanide group can participate in cycloaddition reactions with various dipolarophiles and dienophiles, opening avenues to a diverse range of heterocyclic systems. For example, isocyanides are known to react with nitrones and nitrile oxides in 1,3-dipolar cycloadditions to furnish five-membered heterocycles. nih.gov While specific examples with this compound are not prevalent, the fundamental reactivity principles suggest its applicability in constructing novel trifluoromethylated heterocyclic architectures.

Role in Convergent and Divergent Synthetic Strategies

Multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, are powerful tools in modern organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. wikipedia.orgwikipedia.orgmdpi.combeilstein-journals.orgnih.govnih.govmdpi.comorganic-chemistry.orgfrontiersin.orgrsc.orgnih.govnih.gov Isocyanides are key components in these reactions, and this compound can be envisioned as a valuable participant, enabling the synthesis of libraries of trifluoromethylated compounds.

Passerini Reaction: This three-component reaction of an isocyanide, a carbonyl compound, and a carboxylic acid yields α-acyloxy amides. wikipedia.orgorganic-chemistry.orgnih.gov

Ugi Reaction: This four-component reaction involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce α-acylamino amides. wikipedia.orgnih.gov

The products of these reactions, bearing the 3,3,3-trifluoropropyl group, can serve as versatile intermediates for further transformations, embodying a convergent approach to complex target molecules. Furthermore, the functional handles introduced by these MCRs allow for divergent synthetic strategies, where a common intermediate is elaborated into a variety of structurally distinct products.

Contributions to the Synthesis of Challenging Molecular Structures

The unique reactivity of the isocyanide group in this compound makes it a valuable tool for the synthesis of sterically congested and functionally dense molecules. Its ability to undergo α-addition reactions and participate in cascade sequences allows for the construction of intricate molecular frameworks that would be challenging to access through traditional synthetic methods. The trifluoromethyl group can also play a crucial role in directing the stereochemical outcome of reactions, providing access to specific diastereomers of complex products. While specific total syntheses of natural products employing this compound are not widely reported, its potential as a key building block in the synthesis of complex, biologically active molecules is evident from the fundamental principles of isocyanide chemistry.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis of 1,1,1-Trifluoro-3-isocyanopropane

The electronic structure of this compound is characterized by the strong inductive effect of the trifluoromethyl (CF3) group and the distinct bonding nature of the isocyanide (–N≡C) functionality. The three fluorine atoms, being highly electronegative, withdraw electron density from the adjacent carbon atom, which in turn influences the electron distribution along the propane (B168953) chain. This electron-withdrawing effect can enhance the electrophilic character of the carbon atoms in the vicinity. nih.gov

The isocyanide group is often described by two main resonance structures: a triple bond between carbon and nitrogen with formal charges of N+ and C-, and a carbene-like structure with a double bond. nih.gov The C–N bond distance in isocyanides is consistent with a triple bond. nih.gov The terminal carbon of the isocyanide group exhibits amphiphilic character, meaning it can react with both nucleophiles and electrophiles. nih.gov This dual reactivity is a key feature of isocyanide chemistry. researchgate.net

Computational analyses, such as those employing fragment molecular orbital (FMO) methods, can elucidate the nature of bonding within the molecule. amrita.edu These methods allow for the calculation of properties like dipole moments and the analysis of orbital interactions, which are crucial for understanding the molecule's reactivity. For instance, in methyl isocyanide, the calculated dipole moment is in good agreement with experimental values, supporting the charge distribution depiction of H3C—+N≡C–. acs.org

Quantum Mechanical Investigations of Reaction Mechanisms and Energetics

Quantum mechanical calculations are invaluable tools for exploring the reaction mechanisms and energetics of molecules like this compound. These methods can predict reaction pathways, transition state energies, and the influence of various factors on reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions, including those involving isocyanides. researchgate.net DFT calculations can be employed to model various reactions, such as cycloadditions and multicomponent reactions, providing insights into their stereoselectivity and regioselectivity. For example, DFT has been used to study the 1,3-dipolar cycloaddition reactions of isocyanides. researchgate.net

In the context of this compound, DFT calculations could be used to explore its participation in reactions like the Passerini and Ugi multicomponent reactions, which are characteristic of isocyanides. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence the energetics of these reactions. nih.gov DFT studies on related fluorinated compounds have shown that the presence of fluorine can significantly alter reaction pathways and transition state energies. springernature.com

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. rsc.org These methods can be used to calculate molecular structures, force fields, and vibrational spectra. arxiv.org For instance, ab initio calculations have been used to study the thermal rearrangement of trifluoromethyl isocyanide (F3CNC) to trifluoroacetonitrile (B1584977) (F3CCN), revealing a significant kinetic barrier for the isomerization in the gas phase. researchgate.net

For this compound, ab initio calculations could be used to precisely determine its geometric parameters, vibrational frequencies, and the energy barriers for various potential reactions. These calculations are particularly useful for understanding complex phenomena such as the influence of the trifluoromethyl group on the isocyanide's reactivity. acs.org Large-scale ab initio calculations, while computationally expensive, can provide benchmark data for validating more efficient methods like DFT. rsc.org

Conformational Analysis and Stereochemical Predictions

The conformational landscape of this compound is determined by the rotation around its single bonds. The presence of the bulky and highly electronegative trifluoromethyl group significantly influences the preferred conformations. acs.org

Conformational analysis of alkanes reveals that staggered conformations are generally more stable than eclipsed conformations due to minimized torsional and steric strain. maricopa.edu In the case of fluorinated alkanes, hyperconjugative interactions, such as σC–H → σ*C–F, also play a crucial role in determining conformational preferences. nih.gov For example, in 1,3-difluoropropane, the gg(l) conformation is strongly favored in a vacuum. nih.gov

For this compound, computational methods can be used to perform a systematic search of the potential energy surface to identify all stable conformers and the energy barriers between them. This information is critical for predicting the molecule's behavior in different environments and its potential to participate in stereoselective reactions. The stereochemistry of products from reactions involving this compound, such as multicomponent reactions, can be influenced by the preferred conformation of the starting material. acs.org

Prediction of Novel Reactivity and Catalytic Pathways

Theoretical studies can pave the way for the discovery of new reactions and catalytic systems. The unique combination of a trifluoromethyl and an isocyano group in this compound suggests several avenues for novel reactivity.

The isocyanide group is known to participate in a wide array of reactions, including cycloadditions, multicomponent reactions, and reactions with radicals. researchgate.net It can also act as a ligand in organometallic chemistry, where it can be involved in catalytic cycles. rsc.org Computational studies can help in designing catalysts that can selectively activate the isocyanide group for specific transformations. For example, theoretical investigations have shed light on the mechanism of metal-catalyzed cyclization reactions involving isocyanides. rsc.org

The trifluoromethyl group, with its strong electron-withdrawing properties, can be exploited to tune the reactivity of the isocyanide. nih.gov This could lead to the development of novel synthetic methodologies. For instance, the increased electrophilicity of the isocyanide carbon due to the CF3 group might facilitate novel nucleophilic additions. Computational screening of potential catalysts and reaction partners can accelerate the discovery of such new transformations.

Below is an interactive data table summarizing the key computational and theoretical aspects discussed:

Computational Aspect Methodology Key Findings and Predictions for this compound References
Electronic Structure Fragment Molecular Orbital (FMO), DFTStrong inductive effect from CF3 group, amphiphilic character of the isocyanide carbon. nih.govnih.govamrita.edu
Reaction Mechanisms DFT, Ab InitioPotential for participation in Passerini, Ugi, and cycloaddition reactions. The CF3 group influences reaction energetics. researchgate.netresearchgate.netspringernature.com
Conformational Analysis Computational Potential Energy Surface ScanStaggered conformations are likely favored, influenced by hyperconjugation and steric effects of the CF3 group. acs.orgmaricopa.edunih.gov
Novel Reactivity Theoretical Catalyst and Reactant ScreeningPotential for new catalytic cycles and nucleophilic additions due to the combined electronic effects of the CF3 and isocyano groups. nih.govresearchgate.netrsc.org

Future Directions and Emerging Research Avenues for 1,1,1 Trifluoro 3 Isocyanopropane

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the isocyanate group is well-established, but achieving high selectivity in its reactions, particularly in the presence of other functional groups, remains a key challenge. Future research could focus on developing novel catalytic systems tailored for 1,1,1-Trifluoro-3-isocyanopropane. This would involve the exploration of various transition metal catalysts or organocatalysts to control the regioselectivity and stereoselectivity of its reactions. The electron-withdrawing nature of the trifluoromethyl group could significantly influence the reactivity of the isocyanate, necessitating catalyst systems that can effectively modulate this electronic effect.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Modern chemical research increasingly relies on automated synthesis platforms and high-throughput experimentation (HTE) to accelerate the discovery of new reactions and molecules. nih.govpurdue.edunih.gov The integration of this compound into such platforms could rapidly elucidate its reactivity profile. nih.govresearchgate.net By systematically screening its reactions with a diverse range of substrates under various conditions, researchers could quickly identify novel transformations and optimize reaction conditions. purdue.edu This approach would generate large datasets that could be used to build predictive models for its reactivity, further accelerating its potential applications. sptlabtech.com

Exploration of New Reaction Classes and Transformative Processes

Beyond the classical reactions of isocyanates, such as the formation of ureas and carbamates, future research could explore novel reaction classes for this compound. The unique electronic properties conferred by the trifluoromethyl group might enable unprecedented cycloaddition reactions, insertion reactions, or polymerization processes. Investigating its behavior in multicomponent reactions could also lead to the rapid assembly of complex fluorinated molecules from simple starting materials.

Potential Role in the Synthesis of Advanced Materials Precursors

Fluorinated polymers and materials often exhibit unique and desirable properties, including thermal stability, chemical resistance, and low surface energy. This compound could serve as a valuable monomer or precursor for the synthesis of novel fluorinated polymers. Its isocyanate functionality provides a reactive handle for polymerization, and the trifluoromethyl group would be incorporated into the polymer backbone, potentially imparting valuable properties to the resulting material. Research in this area would involve studying its polymerization behavior, both as a homopolymer and in copolymerizations with other monomers, and characterizing the properties of the resulting materials.

Application in Chemical Biology Tools (without direct clinical or safety implications)

The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. While direct clinical applications are outside the scope of this discussion, this compound could be explored as a building block for the synthesis of chemical biology tools. For instance, it could be used to create fluorinated probes for studying biological systems or as a reactive handle for attaching fluorine-containing tags to biomolecules for imaging or analytical purposes.

Q & A

Q. What are the recommended methods for synthesizing 1,1,1-Trifluoro-3-isocyanopropane in laboratory settings, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves fluorination or substitution reactions. For example, trifluoromethyl groups can be introduced via halogen exchange using reagents like SF₄ or metal fluorides under controlled anhydrous conditions. The isocyanide group (-NC) may be introduced via dehydration of formamide derivatives or Hofmann isocyanide synthesis. To optimize efficiency:

  • Use catalysts (e.g., Pd or Cu complexes) to enhance selectivity .
  • Maintain low temperatures (-20°C to 0°C) to suppress side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR for intermediate detection.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • ¹⁹F NMR : A singlet near -70 ppm (CF₃ group) and splitting patterns for adjacent fluorines.
  • ¹³C NMR : Peaks at ~120 ppm (CF₃) and ~150 ppm (isocyanide carbon).
  • IR Spectroscopy : A sharp absorption band at ~2150 cm⁻¹ (C≡N stretch of isocyanide) .
  • GC-MS : Molecular ion peak at m/z 155 (C₄H₄F₃N) with fragmentation patterns confirming the CF₃ and isocyanide moieties .

Q. How does the reactivity of this compound compare to non-fluorinated isocyanides in nucleophilic addition reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group reduces electron density at the isocyanide carbon, increasing electrophilicity. This enhances reactivity with soft nucleophiles (e.g., thiols or amines) but may require polar aprotic solvents (e.g., DMF) to stabilize transition states. Kinetic studies using UV-Vis spectroscopy can quantify rate constants under varying conditions .

Advanced Research Questions

Q. What strategies can mitigate decomposition of this compound under varying pH and temperature conditions during storage?

Methodological Answer:

  • Low-Temperature Storage : Store at -20°C in amber vials to prevent photodegradation.
  • Inert Atmosphere : Use argon or nitrogen to avoid hydrolysis of the isocyanide group .
  • Buffer Systems : Maintain neutral pH (6–8) using phosphate buffers to prevent acid-catalyzed decomposition .
  • Stability Assays : Conduct accelerated stability testing via HPLC to identify degradation products .

Q. How can computational chemistry aid in predicting the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition-state geometries to predict regioselectivity in [2+1] or [4+1] cycloadditions.
  • NBO Analysis : Evaluate orbital interactions between the isocyanide’s lone pair and electron-deficient dienophiles .
  • MD Simulations : Model solvent effects (e.g., acetonitrile vs. THF) on reaction pathways .

Q. What experimental approaches resolve contradictions in reported physical properties (e.g., boiling point) of this compound across databases?

Methodological Answer:

  • Cross-Validation : Compare data from PubChem, NIST Chemistry WebBook, and EPA DSSTox .
  • Experimental Replication : Use differential scanning calorimetry (DSC) to measure phase transitions independently .
  • Meta-Analysis : Statistically evaluate literature data to identify outliers and systematic errors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity profiles between this compound and structurally similar compounds like 1,2,3-Trichloropropane?

Methodological Answer:

  • Comparative Toxicology : Conduct Ames tests or zebrafish embryo assays to compare mutagenicity.
  • QSAR Modeling : Use quantitative structure-activity relationship models to predict toxicity based on substituent effects (e.g., CF₃ vs. Cl) .
  • Metabolite Profiling : Identify detoxification pathways via LC-MS/MS analysis of hepatic microsomal incubations .

Applications in Drug Discovery

Q. What role does this compound play in synthesizing fluorinated heterocycles for medicinal chemistry?

Methodological Answer: The compound serves as a building block for:

  • Imidazoles : React with aldehydes and amines in Ugi-type reactions to form trifluoromethylated imidazoles .
  • Benzimidazoles : Participate in microwave-assisted cyclization with o-phenylenediamines for anticancer scaffolds .
  • Kinase Inhibitors : Introduce CF₃ groups via Pd-catalyzed cross-coupling to enhance metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.